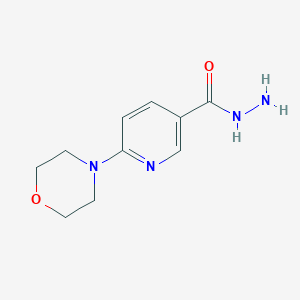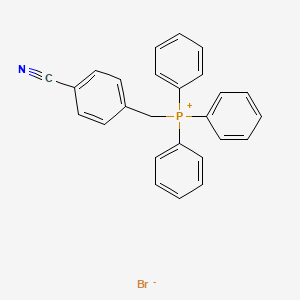
(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Vue d'ensemble
Description
“(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone” is a chemical compound . It is also known as a product for proteomics research .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H18N2O . Its molecular weight is 218.3 .Physical And Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 218.3 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Characterization
The compound (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone and its derivatives have been synthesized and characterized in various studies. These compounds are typically characterized using techniques like UV, IR, NMR, and mass spectrometry. The studies focus on structural optimization and theoretical vibrational spectra using density functional theory calculations. For example, Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies of related compounds to understand their antibacterial activity (Shahana & Yardily, 2020).
Applications in Drug Synthesis
This compound and its analogs are used as intermediates in synthesizing various drugs. For example, Wang et al. (2017) synthesized a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease using a derivative of this compound (Wang et al., 2017).
Optical and Nonlinear Optical Properties
Studies have also explored the optical and nonlinear optical properties of derivatives of this compound. For instance, the work on the tuning of electronic and nonlinear optical properties of related compounds shows potential for applications in opto-electronic devices (Science Letters, 2021).
Antimicrobial and Antitumor Activities
Research has also been conducted on the antimicrobial and antitumor activities of compounds derived from this compound. For example, studies on substituted methanones have shown significant in vitro antibacterial and antifungal activities (Reddy & Reddy, 2016). Additionally, research on aminobenzophenones, a class of compounds derived from this compound, has shown high antiinflammatory activity and potential as p38 MAP kinase inhibitors (Ottosen et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
(4-aminophenyl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(14)8-6-11/h5-8,10H,2-4,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPEPBLFYRMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388033 | |
| Record name | (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436095-31-7 | |
| Record name | (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo-](/img/structure/B1597889.png)







![Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1597903.png)

![Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate](/img/structure/B1597907.png)


